tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-13-7-8-16-12-6-5-10(19-4)9-11(12)13/h5-6,9,13,16H,7-8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWZEYMTYKYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-45-3 | |
| Record name | tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the protection of the amine group in the tetrahydroquinoline ring. One common method is to react 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products
Oxidation: Formation of 6-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate exhibit anticancer activity. The tetrahydroquinoline structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical mechanisms in diseases such as Alzheimer's and Parkinson's .
Biological Research
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling and has implications for treating conditions like myasthenia gravis .
Cell Culture Applications
In biological research settings, the compound has been utilized as a non-ionic organic buffering agent in cell cultures. Its buffering capacity within a pH range of 6 to 8.5 makes it suitable for maintaining optimal conditions for various cell types during experiments .
Materials Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with tailored properties, which can be useful in creating materials with specific mechanical and thermal characteristics .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydroquinoline Core
Table 1: Key Structural and Physical Properties of Tetrahydroquinoline Carbamates
Key Observations :
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 6-methoxy group (-OCH₃) in the target compound is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing 6-chloro substituent (-Cl) .
Molecular Weight and CCS :
Pharmacological Relevance
- Compound 9k: A structurally complex analog () with benzyl and acetamide groups demonstrated activity as a mixed-efficacy μ-opioid receptor (MOR) modulator. This highlights the role of tetrahydroquinoline carbamates in drug discovery, where substituents fine-tune receptor binding .
Biological Activity
Tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS Number: 1315367-45-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : 1315367-45-3
- Purity : Minimum 95% .
Research indicates that compounds similar to this compound may interact with various biological targets. Specifically, modifications on the tetrahydroquinoline scaffold have been explored for their potential to inhibit cancer cell proliferation through mechanisms involving GPER (G protein-coupled estrogen receptor) .
Anticancer Properties
Studies have demonstrated that derivatives of the tetrahydroquinoline scaffold exhibit significant antiproliferative activity against various cancer cell lines:
These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Acetylcholinesterase Inhibition
The compound's structural features align with those found in known acetylcholinesterase inhibitors. A study employing 3D-QSAR models indicated that carbamates with similar structures could effectively inhibit acetylcholinesterase activity . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- Antiproliferative Activity : A study focused on the modifications of tetrahydroquinoline derivatives showed promising results in inhibiting growth in renal and pancreatic cancer cells. The results indicated that the compounds could effectively target GPER pathways involved in tumor growth regulation .
- In Silico Studies : Computational modeling has been utilized to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate?
The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. For example, a modified procedure ( ) achieved quantitative yield by coupling intermediates like diBoc-Dmt, followed by semipreparative HPLC purification without deprotection. Key steps include Boc-group introduction, controlled reaction conditions (e.g., inert atmosphere), and purification via HPLC or flash chromatography. Deprotection, if required, employs trifluoroacetic acid (TFA) or other acidic conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ESI-MS : Confirms molecular weight (e.g., m/z 630.3 [M+H]⁺ and 652.3 [M+Na]⁺ in ).
- HPLC : Assesses purity (retention time = 57.0 min with gradient A in ).
- NMR : While ¹H/¹³C NMR is ideal, complex signals may require optimized acquisition parameters (e.g., high-field instruments or deuteration). If NMR data are unavailable (as in ), cross-validation with HRMS and X-ray crystallography is recommended.
Q. How should researchers handle stability issues during storage?
Store the compound at room temperature in a dry, dark environment to prevent hydrolysis or photodegradation. Use airtight containers under inert gas (e.g., N₂ or Ar) if the compound is oxygen-sensitive. Stability under acidic/basic conditions should be tested experimentally, as Boc groups may degrade with strong acids/bases ().
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELX software ( ) is the gold standard. Crystallize the compound using vapor diffusion or slow evaporation. Refinement via SHELXL provides precise bond lengths/angles and confirms stereochemistry. For challenging crystals (e.g., twinning), SHELXD/SHELXE pipelines enable robust phasing.
Q. What strategies optimize Boc protection/deprotection in multistep syntheses?
- Protection : Use Boc anhydride in basic conditions (e.g., DMAP, DIPEA) to minimize side reactions.
- Deprotection : TFA in dichloromethane (DCM) efficiently removes Boc groups. For acid-sensitive intermediates, milder conditions (e.g., HCl in dioxane) are preferable. Monitor reactions via TLC or HPLC to avoid overexposure. highlights cases where TFA deprotection was omitted to preserve sensitive functional groups.
Q. How do N-substitutions on the tetrahydroquinoline (THQ) core modulate biological activity?
Systematic SAR studies ( ) show that substituents like benzyl groups or fluorinated moieties alter receptor binding (e.g., μ-/δ-opioid receptors). Key steps:
- Introduce substituents via alkylation or reductive amination.
- Assess pharmacological activity using radioligand binding assays or functional cAMP assays.
- Computational docking (e.g., AutoDock Vina) can predict binding modes.
Q. How to resolve contradictions in spectroscopic data during synthesis?
- Step 1 : Validate purity via HPLC-MS to rule out impurities.
- Step 2 : Use high-resolution ESI-MS for exact mass confirmation.
- Step 3 : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or crystallography. resolved structural ambiguity for a related compound using HPLC and MS when NMR data were unavailable.
Q. What are the implications of stereochemistry on synthetic yields and bioactivity?
- Stereocontrol : Chiral catalysts (e.g., Jacobsen’s) or chiral auxiliaries ensure enantioselective synthesis.
- Impact : demonstrates that stereoisomers of THQ derivatives exhibit differing receptor affinities. Use chiral HPLC or SFC to separate enantiomers and test activity individually.
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
